
(R)-2-Hydroxypent-4-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a pent-4-enoic acid chain. This specific configuration is denoted by the (2R) prefix, indicating the absolute configuration of the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxopent-4-enoic acid using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R)-2-hydroxypent-4-enoic acid.
Industrial Production Methods
Industrial production of (2R)-2-hydroxypent-4-enoic acid often employs biocatalysis due to its efficiency and selectivity. Enzymes such as lipases and oxidoreductases are used to catalyze the reactions under mild conditions, reducing the need for harsh chemicals and high temperatures. This method is not only environmentally friendly but also cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products
Oxidation: 2-oxopent-4-enoic acid or 2-carboxypent-4-enoic acid.
Reduction: (2R)-2-hydroxypentanoic acid.
Substitution: 2-halopent-4-enoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-hydroxypent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-hydroxypent-4-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the pent-4-enoic acid chain can participate in conjugation reactions, affecting the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-hydroxypent-4-enoic acid: The enantiomer of (2R)-2-hydroxypent-4-enoic acid with opposite chirality.
2-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
2-hydroxyhex-4-enoic acid: A similar compound with a longer carbon chain.
Uniqueness
(2R)-2-hydroxypent-4-enoic acid is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H8O3 |
|---|---|
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
(2R)-2-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 |
InChI-Schlüssel |
VFSVBYJVPHDQQC-SCSAIBSYSA-N |
Isomerische SMILES |
C=CC[C@H](C(=O)O)O |
Kanonische SMILES |
C=CCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


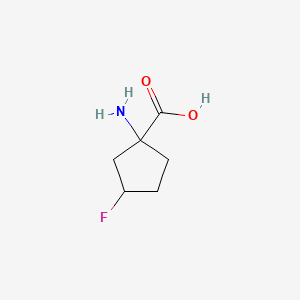
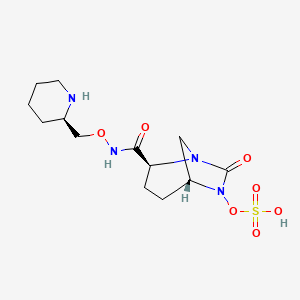
![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
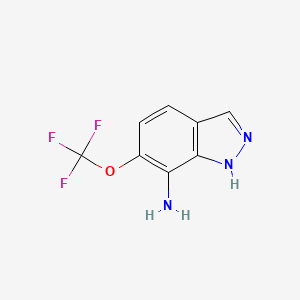
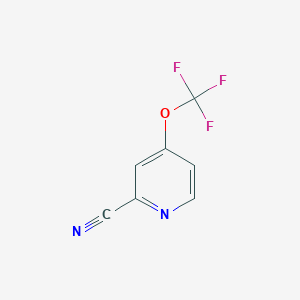



![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
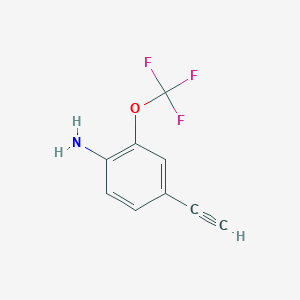
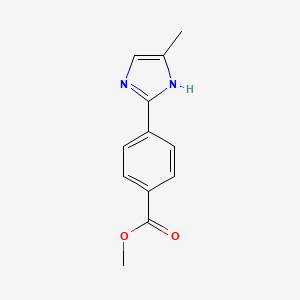
![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
